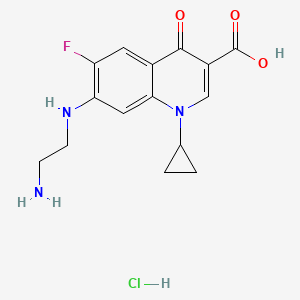

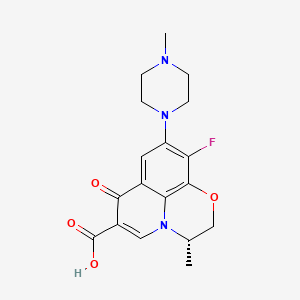

Nadifloxacin isomer 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

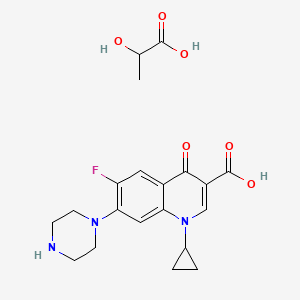

Nadifloxacin isomer 2 is an impurity of Nadifloxacin , a potent, broad-spectrum, quinolone agent approved for topical use in acne vulgaris and skin infections . Nadifloxacin is a topical fluoroquinolone antibiotic for the treatment of acne vulgaris . It is also used to treat bacterial skin infections .

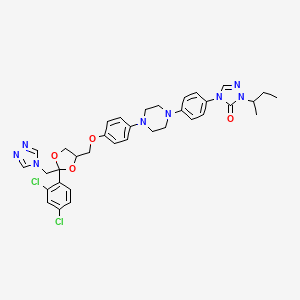

Molecular Structure Analysis

The S (−) isomer of nadifloxacin, has been shown to be more potent than the R (+) isomer and twice as active as the racemic form of nadifloxacin against Gram-positive and Gram-negative bacteria . It is a new broad-spectrum anti-MRSA agent belonging to the benzoquinolizine subclass of QN .Chemical Reactions Analysis

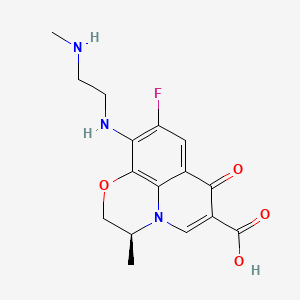

Nadifloxacin has shown extensive degradation under acidic and reduction conditions, with the formation of nine degradants . A RP-HPLC gradient method was developed for the separation of nadifloxacin and its degradants . LC–ESI–MS n helped in structural elucidation of degradants and a degradation pathway for nadifloxacin has been proposed .Physical and Chemical Properties Analysis

Nadifloxacin has a molar mass of 360.385 g·mol −1 . It has a melting point of 245 to 247 °C (473 to 477 °F) (dec.) . Nadifloxacin has limited penetration into the deep layer of the skin because it is poorly water soluble and it has a log p value of 2.47 .作用機序

Nadifloxacin inhibits the enzyme DNA gyrase that is involved in bacterial DNA synthesis and replication, thus inhibiting the bacterial multiplication . Nadifloxacin in addition to determine a therapeutic antibacterial action, can have a sebostatic and anti-inflammatory action, thus contributing to the improvement of the clinical condition of the patient .

Safety and Hazards

将来の方向性

Research is being conducted to enhance the topical delivery of Nadifloxacin by incorporating it into a transethosomal gel formulation . The optimized transethosomal formulation displayed enhanced in vitro antimicrobial and in vivo anti-acne effects against Propionibacterium acnes in Wistar albino rats when compared to the marketed formulation .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Nadifloxacin isomer 2 involves the conversion of Nadifloxacin to its isomer 2 through a series of chemical reactions.", "Starting Materials": [ "Nadifloxacin", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve Nadifloxacin in ethanol and add sodium hydroxide to the solution.", "Step 2: Heat the mixture to reflux for 2 hours.", "Step 3: Cool the mixture and acidify it with hydrochloric acid.", "Step 4: Extract the resulting solid with ethanol and filter the solution.", "Step 5: Concentrate the filtrate to obtain Nadifloxacin isomer 2 as a solid." ] } | |

CAS番号 |

130539-72-9 |

分子式 |

C19H17FN2O4 |

分子量 |

356.3 g/mol |

IUPAC名 |

7-fluoro-12-methyl-4-oxo-8-(4-oxo-2,3-dihydropyridin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

InChI |

InChI=1S/C19H17FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h4,6,8-10H,2-3,5,7H2,1H3,(H,25,26) |

InChIキー |

WKEGKVZMFNTXSG-UHFFFAOYSA-N |

正規SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(=O)C=C4)F)C(=O)O |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。